N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the neurotransmitter GABA in the brain.
Wirkmechanismus
N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can help to reduce the severity of withdrawal symptoms associated with addiction and can also have anticonvulsant effects in animal models of epilepsy.
Biochemical and Physiological Effects
Studies have shown that this compound can increase GABA levels in the brain, which can have a number of biochemical and physiological effects. For example, increased GABA levels can help to reduce anxiety, promote relaxation, and improve sleep quality. Additionally, this compound has been shown to have anticonvulsant effects in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine is its selectivity for GABA transaminase, which minimizes the potential for off-target effects. Additionally, this compound has been shown to be well-tolerated in animal studies. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine. For example, studies could investigate the potential therapeutic applications of this compound in other neurological disorders, such as anxiety disorders or schizophrenia. Additionally, studies could investigate the potential of this compound as a tool for studying the role of GABA in the brain. Finally, studies could investigate the potential of this compound as a therapeutic agent for addiction and epilepsy in humans.
Synthesemethoden
The synthesis of N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine involves a multi-step process that begins with the reaction of pyridine-2-carboxylic acid with cyclopropylamine to form the corresponding amide. The amide is then reduced with lithium aluminum hydride to produce the corresponding amine, which is further reacted with 4-chloropiperidine to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. Studies have shown that this compound can increase GABA levels in the brain, which can help to reduce the severity of withdrawal symptoms associated with addiction. Additionally, this compound has been shown to have anticonvulsant effects in animal models of epilepsy.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-2-8-14-13(3-1)16-9-6-12(7-10-16)15-11-4-5-11/h1-3,8,11-12,15H,4-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQGXZRLSMZRPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.